molecular formula C38H26N4 B13783750 5,10,15-Triphenylporphyrin

5,10,15-Triphenylporphyrin

Cat. No.: B13783750
M. Wt: 538.6 g/mol
InChI Key: ONZNTVWSXSVUHQ-UHFFFAOYSA-N
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Description

5,10,15-Triphenylporphyrin: is a synthetic porphyrin compound, which is a type of macrocyclic molecule. Porphyrins are known for their role in biological systems, such as heme in hemoglobin. This compound is widely used in scientific research due to its unique photophysical and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15-Triphenylporphyrin typically involves the condensation of benzaldehyde and pyrrole in the presence of an acid catalyst. One common method is the Adler-Longo synthesis, which involves refluxing benzaldehyde and pyrrole in propionic acid . The reaction is usually carried out under anaerobic conditions to prevent oxidation.

Industrial Production Methods: While industrial production methods are less commonly documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 5,10,15-Triphenylporphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5,10,15-Triphenylporphyrin involves its ability to absorb light and transfer energy. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell death. The compound interacts with molecular targets such as DNA and cellular membranes, disrupting their function and inducing apoptosis .

Comparison with Similar Compounds

Uniqueness: 5,10,15-Triphenylporphyrin is unique due to its specific photophysical properties, making it highly effective in applications like photodynamic therapy and catalysis. Its ability to form stable complexes with metals also distinguishes it from other porphyrins .

Properties

Molecular Formula

C38H26N4

Molecular Weight

538.6 g/mol

IUPAC Name

5,10,15-triphenyl-21,23-dihydroporphyrin

InChI

InChI=1S/C38H26N4/c1-4-10-25(11-5-1)36-30-18-16-28(39-30)24-29-17-19-31(40-29)37(26-12-6-2-7-13-26)33-21-23-35(42-33)38(27-14-8-3-9-15-27)34-22-20-32(36)41-34/h1-24,39,42H

InChI Key

ONZNTVWSXSVUHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)N3

Origin of Product

United States

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